molecular formula C19H28N4O3S B10929918 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine

Cat. No.: B10929918
M. Wt: 392.5 g/mol
InChI Key: MIERCXDNDPCARN-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonates.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine is unique due to the presence of both a methoxybenzyl group and a piperazine ring, which confer distinct chemical and biological properties compared to similar compounds. This structural uniqueness may result in different reactivity, bioavailability, and therapeutic potential.

Properties

Molecular Formula

C19H28N4O3S

Molecular Weight

392.5 g/mol

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H28N4O3S/c1-5-23-16(3)19(15(2)20-23)27(24,25)22-11-9-21(10-12-22)14-17-7-6-8-18(13-17)26-4/h6-8,13H,5,9-12,14H2,1-4H3

InChI Key

MIERCXDNDPCARN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC)C

Origin of Product

United States

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